molecular formula C9H9F4N B1323036 1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine CAS No. 690653-23-7

1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine

Cat. No.: B1323036
CAS No.: 690653-23-7
M. Wt: 207.17 g/mol
InChI Key: BSHXOUCKAXRBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine is a chemical compound of significant interest in preclinical neuropharmacological and toxicological research. It is primarily investigated for its activity as a trace amine-associated receptor 1 (TAAR1) agonist . TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems in the brain, making it a target for studying potential mechanisms related to psychiatric disorders such as schizophrenia and depression. In forensic science, this compound is a subject of study as a novel psychoactive substance (NPS) , and researchers develop and validate analytical methods for its detection and quantification in biological matrices to support public health and safety monitoring. Its structure, featuring a fluorinated phenyl ring system, is a key focus in structure-activity relationship (SAR) studies to understand the pharmacophore requirements for TAAR1 binding and activation. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c1-14-5-6-2-7(9(11,12)13)4-8(10)3-6/h2-4,14H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHXOUCKAXRBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630990
Record name 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690653-23-7
Record name 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Conditions

  • Starting Material: 1-(2-bromo-5-fluorophenyl)-N-methylmethanamine or related halogenated intermediates.
  • Base: Potassium hydroxide or sodium hydroxide, often in molar excess (≥30%) to deprotonate amine and facilitate substitution.
  • Solvent: Dimethyl sulfoxide (DMSO) is preferred for its polarity and ability to dissolve both organic and inorganic reagents.
  • Temperature: Reaction temperatures range from 80 °C to 110 °C.
  • Time: Reaction times vary from 4 to 20 hours depending on scale and substrate reactivity.

Example from Patent Literature

A detailed industrial-scale process involves reacting N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene in the presence of potassium hydroxide in DMSO at 100 °C for 10 hours, yielding the desired amine in high purity and yield (~87-88%) after acidification and crystallization as hydrochloride salt.

Parameter Condition/Value
Base Potassium hydroxide (10.4% water)
Solvent Dimethyl sulfoxide (DMSO)
Temperature 100 °C
Reaction Time 10-20 hours
Molar Ratio (Base:Substrate) ≥3:1 (excess base)
Workup Extraction with toluene, acidification with HCl
Yield 87-88% (hydrochloride salt)
Product Form Crystalline hydrochloride salt

This method is scalable, safe, and uses inexpensive reagents, making it suitable for industrial production.

Preparation via Reductive Amination and Methylation

Another approach involves:

  • Starting from the corresponding aldehyde or ketone derivative of the fluorinated trifluoromethylphenyl compound.
  • Reductive amination with methylamine or N-methylamine hydrochloride.
  • Methylation steps to introduce the N-methyl group, often using methyl iodide or alternative methylating agents.

Challenges and Solutions

  • Direct methylation with methyl iodide often leads to over-alkylation (dimethylated byproducts).
  • Use of protecting groups (e.g., N-Boc or N-acetyl) can prevent over-alkylation but adds complexity.
  • A one-pot methylation using trimethylorthoformate and catalytic sulfuric acid has been shown to efficiently produce N-methylamine hydrochlorides with minimal byproducts (<10% dimethylation).

Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures (ratios around 10:1 to 15:1).
  • The product is often isolated as a hydrochloride salt to improve stability and crystallinity.
  • Characterization includes NMR (1H, 13C), IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Example Characterization Data for Related Compounds

Compound Yield (%) Physical State Key NMR Signals (1H, CDCl3) HRMS (M+H)+ Found/Calcd
1-(2-Bromo-5-(trifluoromethyl)phenyl)-N-methylmethanamine 58 Colorless oil δ 7.70 (s, 1H), 7.62 (d, J=8.4 Hz, 1H), 3.85 (s, 2H), 2.47 (s, 3H) 230.0175 / 230.0173
1-(2-Bromo-5-fluorophenyl)-N-methylmethanamine 65 Colorless oil δ 7.42 (d, J=8.0 Hz, 1H), 3.80 (s, 2H), 2.47 (s, 3H) 230.0175 / 230.0173

These data confirm the successful synthesis and purity of the target amines.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution N-methyl-3-hydroxy-3-(phenyl)propylamine + 1-chloro-4-(trifluoromethyl)benzene KOH or NaOH, DMSO, 80-110 °C, 4-20 h High yield, scalable, simple Requires careful control of base excess and temperature
Reductive amination + methylation Fluorinated trifluoromethylphenyl aldehyde/ketone + methylamine Trimethylorthoformate, catalytic H2SO4 Minimizes over-alkylation Multi-step, requires protection/deprotection if methyl iodide used
Column chromatography purification Crude amine product Silica gel, petroleum ether/ethyl acetate Effective purification Time-consuming, solvent use

Research Findings and Optimization

  • The use of alkaline metal hydroxides in molar excess (≥30%) is critical to drive the nucleophilic substitution to completion.
  • Reaction temperature optimization between 80 °C and 110 °C balances reaction rate and product stability.
  • One-pot methylation methods reduce side products and simplify synthesis of N-methylamine hydrochlorides.
  • Purification by chromatography and crystallization ensures high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential as a drug candidate, particularly in the context of neuropharmacology. Research indicates that derivatives of this compound exhibit significant inhibitory activity against nitric oxide synthase (NOS) isoforms, which are implicated in neurodegenerative diseases such as Parkinson's disease. The selectivity and potency of these compounds make them candidates for further development as therapeutic agents targeting neuronal nitric oxide synthase (nNOS) .

Table 1: Inhibitory Potency of Related Compounds

CompoundTargetIC50 (nM)Selectivity Ratio
1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanaminenNOS262799 (hnNOS/heNOS)
Compound AeNOS72200
Compound BiNOS15050

Synthetic Methodologies

The synthesis of this compound involves several innovative approaches, including the use of trifluoromethylation techniques. Recent studies have demonstrated that visible light can facilitate remote trifluoromethylthiolation reactions, enhancing the efficiency and yield of products containing trifluoromethyl groups . This methodology not only applies to this compound but also opens avenues for synthesizing related fluorinated compounds.

Table 2: Synthesis Conditions and Yields

Reaction ConditionYield (%)
Visible Light Irradiation with PIDA55
Traditional Methods without Light30

Potential Therapeutic Applications

The pharmacological profile of this compound suggests its utility in treating conditions associated with excessive nitric oxide production. Given its selectivity for nNOS over other isoforms, it may offer a therapeutic advantage in managing neuroinflammation and related disorders .

Case Study: Neurodegenerative Disease Models

In a study involving animal models of Parkinson's disease, compounds similar to this compound were administered to assess their impact on neuronal health and function. The results indicated a significant reduction in neuroinflammatory markers and improved motor function in treated subjects compared to controls .

Mechanism of Action

The mechanism of action of 1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorine groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

1-(2-Fluoro-5-(Trifluoromethyl)Phenyl)-N-Methylmethanamine
  • CAS : 958863-66-6
  • Molecular Formula : C₉H₉F₄N (identical to the target compound).
  • Structural Difference : Fluorine is at the 2-position instead of the 3-position on the phenyl ring.
  • Properties : Similar molar mass (207.17 g/mol) but distinct electronic effects due to fluorine’s ortho position. Predicted boiling point: 188.2°C .
  • Applications : Used in medicinal chemistry for structure-activity relationship (SAR) studies to evaluate positional effects on bioactivity.
1-(4-Fluoro-3-(Trifluoromethyl)Phenyl)-N-Methylmethanamine
  • CAS : 958863-61-1
  • Molecular Formula : C₉H₉F₄N.
  • Structural Difference : Fluorine and -CF₃ groups are at the 4- and 3-positions , respectively.
  • Properties : Predicted pKa = 8.62 , indicating moderate basicity. Boiling point: 188.2°C (similar to the 2-fluoro isomer) .
  • Key Insight : The para-fluoro substitution may alter metabolic stability compared to the meta-substituted target compound.

Alkyl Chain Variants

1-(3-(Trifluoromethyl)Phenyl)-N-Methylpropan-2-Amine
  • CAS : 61471-62-3
  • Molecular Formula : C₁₁H₁₄F₃N.
  • Structural Difference : A propyl chain replaces the methyl group attached to the amine.
  • Properties : Higher molar mass (217.23 g/mol) and predicted pKa = 10.22 , suggesting increased basicity due to alkyl chain electron-donating effects .

Halogen-Substituted Analogs

1-(3-Chlorophenyl)-N-Methylethanamine
  • CAS : 149529-99-7
  • Molecular Formula : C₉H₁₂ClN.
  • Structural Difference : Chlorine replaces fluorine and -CF₃ groups; an ethylamine group is present.
  • Properties : Reduced electronegativity compared to fluorine, leading to altered reactivity. Used in SAR studies to assess halogen effects on receptor binding .

Complex Substitutions

[3-Chloro-4-(2-Methoxy-5-(Trifluoromethyl)Phenyl)Phenyl]Methanamine
  • CAS: Not provided.
  • Molecular Formula: C₁₅H₁₃ClF₃NO.
  • Structural Difference : Incorporates methoxy and chloro groups alongside -CF₃.
  • Properties : Increased steric bulk and polarity due to methoxy substitution. Predicted to exhibit dual electronic effects (electron-withdrawing -CF₃ and electron-donating -OCH₃) .

Comparative Data Table

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents Predicted pKa Applications
Target Compound 1093079-61-8 C₉H₉F₄N 207.17 3-F, 5-CF₃ Not reported Pharma/Agrochemical intermediates
1-(2-Fluoro-5-(CF₃)Phenyl)-N-Me-methanamine 958863-66-6 C₉H₉F₄N 207.17 2-F, 5-CF₃ Not reported SAR studies
1-(4-Fluoro-3-(CF₃)Phenyl)-N-Me-methanamine 958863-61-1 C₉H₉F₄N 207.17 4-F, 3-CF₃ 8.62 Metabolic stability research
1-(3-(CF₃)Phenyl)-N-Me-propan-2-amine 61471-62-3 C₁₁H₁₄F₃N 217.23 Propyl chain, 3-CF₃ 10.22 CNS drug candidates
1-(3-Cl-Phenyl)-N-Me-ethanamine 149529-99-7 C₉H₁₂ClN 169.65 3-Cl, ethylamine Not reported Halogen effect studies

Biological Activity

1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine, also known by its CAS number 690653-23-7, is a synthetic organic compound notable for its complex structure, which includes a trifluoromethyl group and a fluorine atom attached to a phenyl ring. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

  • Molecular Formula : C9H10F4N
  • Molecular Weight : 193.14 g/mol
  • Appearance : Typically exists as a crystalline solid.
  • Synthesis : Commonly synthesized through methods such as the Suzuki–Miyaura coupling reaction, which involves boron reagents and palladium catalysts.

The biological activity of this compound is largely attributed to its structural features, particularly the trifluoromethyl and fluorine groups. These substituents can enhance the compound's lipophilicity and binding affinity to various biological targets such as enzymes and receptors. This modulation can lead to diverse biological effects, including potential therapeutic applications in drug development .

Neurotransmitter Interaction

The presence of the amine functional group allows for interactions with neurotransmitter systems. Compounds like this one may act as modulators of neurotransmitter activity, which can be beneficial in treating neurological disorders. The precise mechanism remains under investigation, but preliminary data suggest a role in enhancing synaptic transmission or acting as receptor agonists.

Case Studies

  • Study on Fluorinated Compounds : A comparative study examined the biological activities of various fluorinated phenyl compounds, revealing that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against several cancer cell lines. This study emphasizes the importance of fluorination in drug design and development .
  • Neuropharmacological Evaluation : Another investigation focused on related compounds demonstrated their ability to modulate neurotransmitter levels in vitro, suggesting that similar mechanisms could be explored for this compound in future studies .

Table 1: Biological Activity of Related Compounds

Compound NameCAS NumberActivity TypeIC50 (nM)Target
This compound690653-23-7AnticancerTBDTBD
7-hydroxy-6-methoxy-benzofuranTBDAnticancer24Various Cancer Cell Lines
(3-Fluoro-5-(trifluoromethyl)phenyl)methanamine150517-77-4Neurotransmitter ModulatorTBDTBD

Table 2: Synthesis Methods and Yields

Synthesis MethodYield (%)Notes
Suzuki–Miyaura couplingHighEffective for trifluoromethyl compounds
Nucleophilic substitutionModerateDependent on substrate structure

Q & A

Q. What are the recommended synthetic routes for 1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine, and how can purity be optimized?

A stepwise approach involves:

  • Intermediate Preparation : Bromination or fluorination of a pre-functionalized phenyl precursor (e.g., 3-fluoro-5-(trifluoromethyl)benzaldehyde) followed by reductive amination with methylamine .
  • Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization in methyl tert-butyl ether (MTBE) to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Optimization : Adjust stoichiometry of methylamine and reducing agents (e.g., NaBH4 or LiAlH4) to minimize byproducts like secondary amines .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns (e.g., fluorine environments at δ -60 to -70 ppm for CF3_3) and methylamine integration .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular formula (e.g., C9_9H10_{10}F4_4N) with <2 ppm error .
  • HPLC-PDA : Assess purity (>98%) using a reversed-phase column and UV detection at 254 nm .

Q. How does the compound’s solubility and stability impact experimental design?

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol; insoluble in water. Pre-dissolve in DMSO for biological assays .
  • Stability : Store at -20°C under inert gas (N2_2 or Ar) to prevent oxidation. Degradation products (e.g., N-oxide) can be monitored via LC-MS .

Q. What role does this compound play in medicinal chemistry research?

It serves as a key intermediate for:

  • CETP Inhibitors : Triphenylethanamine derivatives (e.g., BMS-795311) target cholesterol ester transfer proteins, with structural modifications enhancing HDL-C modulation .
  • GPCR Agonists : Derivatives like 30a–30c () show brain-penetrant GPR52 agonist activity, critical for neuropsychiatric drug discovery .

Q. What validated methods exist for quantifying impurities in this compound?

  • Impurity Profiling : Use EP/PhEur standards (e.g., nitro or acetylated byproducts) with HPLC-UV at 220 nm. Relative retention times (RRT) differentiate impurities (e.g., RRT 0.85–1.15) .
  • Limit Tests : Thresholds for genotoxic impurities (e.g., alkyl halides) should follow ICH Q3A guidelines .

Advanced Research Questions

Q. How can computational modeling predict reactivity of the trifluoromethyl group in electrophilic substitutions?

  • DFT Calculations : Optimize transition states for reactions (e.g., nitration, halogenation) at the para position relative to CF3_3. Fukui indices identify nucleophilic sites .
  • MD Simulations : Solvent effects (e.g., DCM vs. THF) on reaction kinetics can be modeled using Gaussian or ORCA software .

Q. What pharmacophore features make this compound suitable for CETP inhibition?

  • Structural Motifs : The trifluoromethyl group enhances lipophilicity (logP ~3.5), while the methylamine moiety facilitates hydrogen bonding with CETP’s hydrophobic pocket (PDB: 4EWS) .
  • SAR Studies : Replace CF3_3 with Cl or OCF3_3 to assess potency changes in vitro (IC50_{50} assays in human plasma) .

Q. How can contradictions in spectral data (e.g., 13C^{13}\text{C}13C NMR shifts) be resolved?

  • 2D NMR Techniques : HSQC and HMBC correlate ambiguous peaks (e.g., aromatic carbons adjacent to fluorine) .
  • Isotopic Labeling : Synthesize 15N^{15}\text{N}-methylamine analogs to confirm nitrogen connectivity via 1H^{1}\text{H}-15N^{15}\text{N} HMBC .

Q. What strategies optimize in vivo pharmacokinetics for derivatives of this compound?

  • Prodrug Design : Esterify the methylamine group to enhance oral bioavailability (e.g., tert-butyl carbamate protection) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Major pathways include N-demethylation and aromatic hydroxylation .

Q. How are advanced structural analogs screened for CNS penetration?

  • Blood-Brain Barrier (BBB) Assays : Use MDCK-MDR1 monolayers to measure permeability (Papp_{\text{app}}) and efflux ratios. LogD (1–3) and PSA <90 Å2^2 are optimal .
  • In Vivo Imaging : Radiolabel with 18F^{18}\text{F} for PET studies in rodents to quantify brain uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.